molecular formula C40H51N14O23P3 B14409311 d(A-T-G-T) CAS No. 80565-17-9

d(A-T-G-T)

Cat. No.: B14409311
CAS No.: 80565-17-9
M. Wt: 1188.8 g/mol
InChI Key: KJHUZEWFUDHFOB-NZRMLTGDSA-N
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Description

The compound d(A-T-G-T) is a short sequence of deoxyribonucleic acid (DNA) consisting of the nucleotides adenine (A), thymine (T), guanine (G), and thymine (T). These nucleotides are linked together by phosphodiester bonds, forming a part of the DNA structure. DNA sequences like d(A-T-G-T) play crucial roles in various biological processes, including genetic coding, replication, and transcription.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of d(A-T-G-T) can be achieved through solid-phase synthesis, a common method for creating short DNA sequences. This process involves the sequential addition of nucleotides to a growing chain anchored to a solid support. The steps include:

    Deprotection: Removal of the protecting group from the 5’-hydroxyl group of the nucleotide.

    Coupling: Addition of the next nucleotide in the sequence, activated by a coupling reagent.

    Capping: Blocking of any unreacted 5’-hydroxyl groups to prevent errors.

    Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

Industrial Production Methods

Industrial production of DNA sequences like d(A-T-G-T) often involves automated synthesizers that can produce large quantities with high precision. These machines follow the same basic steps as manual solid-phase synthesis but are optimized for speed and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: DNA sequences can undergo oxidation, leading to the formation of various oxidative products.

    Reduction: Although less common, reduction reactions can occur under specific conditions.

    Substitution: Nucleotides within the sequence can be substituted with modified bases for research purposes.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride.

    Substitution Reagents: Modified nucleotides with specific functional groups.

Major Products

    Oxidation: Formation of 8-oxoguanine, thymine glycol.

    Reduction: Reduced nucleotides.

    Substitution: Modified DNA sequences with altered properties.

Scientific Research Applications

Chemistry

In chemistry, d(A-T-G-T) is used as a model compound to study DNA interactions, binding affinities, and the effects of chemical modifications.

Biology

In biological research, this sequence can be used to investigate gene expression, DNA-protein interactions, and the mechanisms of DNA replication and repair.

Medicine

In medicine, d(A-T-G-T) can be utilized in the development of diagnostic tools, gene therapy, and the study of genetic diseases.

Industry

Industrially, short DNA sequences like d(A-T-G-T) are used in the production of synthetic genes, development of biosensors, and as components in nanotechnology.

Mechanism of Action

The mechanism by which d(A-T-G-T) exerts its effects involves its interaction with proteins and enzymes that recognize specific DNA sequences. These interactions can influence various cellular processes, including transcription, replication, and repair. The molecular targets include DNA-binding proteins, polymerases, and repair enzymes.

Comparison with Similar Compounds

Similar Compounds

    d(A-T-C-G): Another short DNA sequence with a different nucleotide arrangement.

    d(G-C-A-T): A sequence with guanine and cytosine instead of adenine and thymine.

Uniqueness

The uniqueness of d(A-T-G-T) lies in its specific sequence, which determines its binding affinity and interaction with proteins. This sequence can be used to study specific genetic elements and their roles in various biological processes.

Properties

CAS No.

80565-17-9

Molecular Formula

C40H51N14O23P3

Molecular Weight

1188.8 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[1-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2,3-bis[(2S,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxyoxolan-2-yl]propan-2-yl]oxymethyl]oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C40H51N14O23P3/c1-15-9-51(38(59)49-34(15)56)25-4-18(75-78(61,62)63)22(72-25)8-40(7-21-17(55)3-24(71-21)53-13-45-28-31(41)43-12-44-32(28)53,30-20(77-80(67,68)69)6-26(74-30)52-10-16(2)35(57)50-39(52)60)70-11-23-19(76-79(64,65)66)5-27(73-23)54-14-46-29-33(54)47-37(42)48-36(29)58/h9-10,12-14,17-27,30,55H,3-8,11H2,1-2H3,(H2,41,43,44)(H,49,56,59)(H,50,57,60)(H2,61,62,63)(H2,64,65,66)(H2,67,68,69)(H3,42,47,48,58)/t17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,30-,40?/m0/s1

InChI Key

KJHUZEWFUDHFOB-NZRMLTGDSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CC(C[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)([C@@H]6[C@H](C[C@@H](O6)N7C=C(C(=O)NC7=O)C)OP(=O)(O)O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)(C6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=O)(O)O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)O)OP(=O)(O)O

Origin of Product

United States

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